3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Overview
Description
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride typically involves the following steps:
Nitration of Benzene: The starting material, benzene, undergoes nitration to form nitrobenzene.
Friedel-Crafts Acylation: Nitrobenzene is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3-nitropropiophenone.
Reductive Amination: The 3-nitropropiophenone is reduced to 3-amino-propiophenone using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Dimethylation: The amino group is then dimethylated using formaldehyde and formic acid to produce 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 3-(Dimethylamino)-1-(3-aminophenyl)propan-1-one.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like chlorine gas or sulfuric acid.
Major Products
Oxidation: Produces nitro ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of aromatic ketones with biological systems.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one hydrochloride
- 3-(Dimethylamino)-1-(2-nitrophenyl)propan-1-one hydrochloride
- 3-(Dimethylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride
Uniqueness
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(dimethylamino)-1-(3-nitrophenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16;/h3-5,8H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBPOZPCGDGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979499 | |
Record name | 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-94-3 | |
Record name | 63352-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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